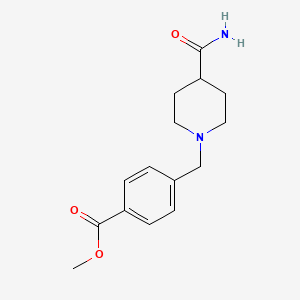
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C15H20N2O3. It is an intermediate in the synthesis of various pharmaceutical agents and has applications in medicinal chemistry. This compound is known for its role in the synthesis of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid, an impurity of Revefenacin, which is a long-acting muscarinic receptor antagonist used in the treatment of respiratory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 4-carbamoylpiperidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group or the piperidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a role in the development of drugs, particularly those targeting respiratory diseases and neurological disorders.
作用機序
The mechanism of action of Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. In the case of its derivative, 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid, it acts as a muscarinic receptor antagonist. This means it binds to muscarinic receptors in the respiratory tract, inhibiting their activity and leading to bronchodilation. This mechanism is particularly useful in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions .
類似化合物との比較
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate can be compared with other similar compounds, such as:
4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid: This compound is a direct derivative and shares similar chemical properties and applications.
Revefenacin: A long-acting muscarinic receptor antagonist used in respiratory therapy.
Piperidine derivatives: These compounds, which include various piperidine-based drugs, share the piperidine moiety and exhibit a range of biological activities.
特性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
methyl 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)13-4-2-11(3-5-13)10-17-8-6-12(7-9-17)14(16)18/h2-5,12H,6-10H2,1H3,(H2,16,18) |
InChIキー |
SETZAQPTMJVQQH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















